
5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol
Übersicht
Beschreibung
5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol, also known as PTI, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a critical role in the regulation of insulin signaling and glucose homeostasis.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Transformations
- 1-Phenyl-1H-tetrazole-5-thiol, a related compound, has been utilized in the regioselective formal hydroamination of styrenes, demonstrating a unique Markovnikov-selective formal hydroamination process. This transformation may occur through hydrothiolation, followed by rearrangement to hydroamination products, suggesting potential applications in synthetic chemistry (Savolainen, Han, & Wu, 2014).
Materials Science and Corrosion Inhibition
- Derivatives of imidazole-2-thiol, such as 5-((2-methl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol, have shown effective corrosion inhibition properties for mild steel in sulfuric acid. This involves protective layer formation on the metal surface, indicating applications in materials science and corrosion prevention (Ammal, Prajila, & Joseph, 2018).
Electrochemistry
- The electrochemical properties of various imidazole-2-thiols, including those with phenyl substitutions, have been extensively studied. These studies focus on the oxidation and reduction potentials of these compounds, indicating their potential use in electrochemical applications (Po, Shariff, Masse, Freeman, & Keindl-yu, 1991).
Photophysical and Electroluminescence Studies
- Imidazole derivatives, including those with phenyl substituents, have been investigated for their photophysical properties and electroluminescence. These studies involve the synthesis of novel compounds and examination of their thermal, electrochemical, and optical properties, suggesting potential applications in photonics and optoelectronics (Kula et al., 2021).
Antimicrobial Applications
- Imidazole derivatives, such as those related to 5-phenyl-1,3,4-oxadiazole-2-thiol, have been synthesized and evaluated for antimicrobial activities. These compounds have shown effectiveness against various microbial species, indicating their potential in developing new antimicrobial agents (R. et al., 2017).
Structural and Magnetic Properties
- Complexes based on derivatives of phenyl-substituted imidazoles, like 1-phenyl-1H-tetrazole-5-thiol, have been synthesized and characterized, revealing insights into their structural and magnetic properties. This includes studies on their antiferromagnetic interactions and potential applications in magnetic materials (Song et al., 2017).
Eigenschaften
IUPAC Name |
4-phenyl-3-(2,2,2-trifluoroethyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2S/c12-11(13,14)7-16-9(6-15-10(16)17)8-4-2-1-3-5-8/h1-6H,7H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMDTVDXUFYCPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=S)N2CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



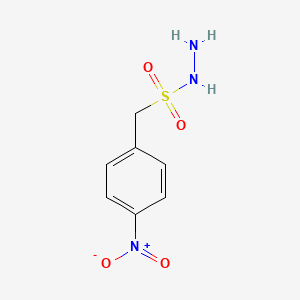
![2-{2-[(Difluoromethyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B1417236.png)
![4-ethyl-N-[1-(4-fluorophenyl)ethyl]cyclohexan-1-amine](/img/structure/B1417238.png)

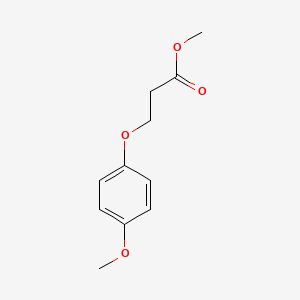

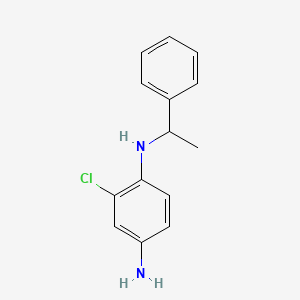

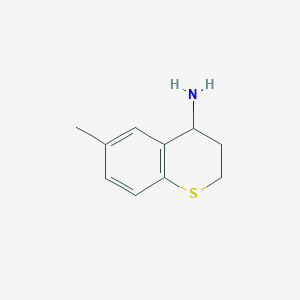
![3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B1417253.png)
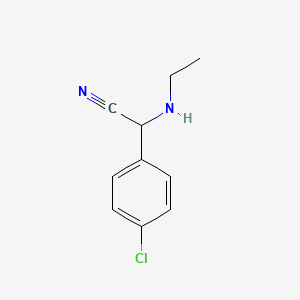

![5-[2-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine](/img/structure/B1417256.png)
